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Compound of Interest

Compound Name: Puterine

Cat. No.: B1195736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data essential for the unequivocal identification of Puterine, a

naturally occurring aporphine alkaloid. The information presented herein is intended to support

researchers in natural product chemistry, pharmacology, and drug development in the accurate

characterization of this compound.

Core Spectroscopic Data
Puterine (C₁₈H₁₇NO₃, Molar Mass: 295.33 g/mol ) is an aporphine alkaloid that has been

isolated from various plant species, including those of the Guatteria genus. Its structure has

been elucidated through extensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The precise ¹H and ¹³C NMR data for Puterine are crucial for its structural confirmation. While

specific literature with a complete, tabulated dataset of chemical shifts and coupling constants

for Puterine was not available in the conducted search, the identification of this compound

relies on the characteristic signals of the aporphine scaffold. The general features expected in

the ¹H and ¹³C NMR spectra are described based on the known structure and related

aporphine alkaloids.

Table 1: Expected ¹H NMR Spectral Data for Puterine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1195736?utm_src=pdf-interest
https://www.benchchem.com/product/b1195736?utm_src=pdf-body
https://www.benchchem.com/product/b1195736?utm_src=pdf-body
https://www.benchchem.com/product/b1195736?utm_src=pdf-body
https://www.benchchem.com/product/b1195736?utm_src=pdf-body
https://www.benchchem.com/product/b1195736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity

Expected Coupling

Constant (J, Hz)

H-3 ~6.6 s -

H-8 ~6.8 d ~8.0

H-9 ~7.2 t ~8.0

H-10 ~6.9 d ~8.0

H-11 ~8.0 d ~8.0

OCH₃ ~3.9 s -

O-CH₂-O ~5.9 s -

N-H Broad s -

Aliphatic Protons 2.5 - 3.5 m -

Note: This table is predictive and based on general chemical shift values for aporphine

alkaloids. Actual values may vary depending on the solvent and instrument frequency.

Table 2: Expected ¹³C NMR Spectral Data for Puterine
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Carbon Expected Chemical Shift (δ, ppm)

C-1 ~145

C-1a ~128

C-1b ~110

C-2 ~150

C-3 ~112

C-3a ~125

C-4 ~29

C-5 ~53

C-6a ~60

C-7 ~35

C-7a ~128

C-8 ~115

C-9 ~127

C-10 ~120

C-11 ~125

C-11a ~145

C-12 ~148

OCH₃ ~56

O-CH₂-O ~101

Note: This table is predictive and based on general chemical shift values for aporphine

alkaloids. Actual values may vary depending on the solvent and instrument frequency.

Mass Spectrometry (MS) Data
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Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, provides valuable

information on the molecular weight and fragmentation pattern of Puterine, aiding in its

identification.

Table 3: Mass Spectrometry Data for Puterine

Analysis Ion m/z Description

ESI-MS [M+H]⁺ 296 Protonated molecule

ESI-MS/MS [M+H - NH₃]⁺ 279
Loss of ammonia (17

Da)

ESI-MS/MS [M+H - NH₃ - CH₂O]⁺ 249
Subsequent loss of

formaldehyde (30 Da)

ESI-MS/MS
[M+H - NH₃ - CH₂O -

CO]⁺
221

Subsequent loss of

carbon monoxide (28

Da)

This fragmentation pattern, with an initial loss of the amino group followed by losses from the

methylenedioxy and other functionalities, is characteristic of aporphine alkaloids like

Puterine[1].

Experimental Protocols
Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic

data. The following are generalized protocols for the NMR and MS analysis of aporphine

alkaloids like Puterine, based on standard practices in natural product chemistry.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-10 mg of purified Puterine in approximately 0.5 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband

probe.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good

signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary.

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to aid in the complete

assignment of proton and carbon signals and to establish connectivity within the molecule.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of the purified Puterine (e.g., 1-10 µg/mL) in a suitable solvent

compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

Acidify the solution slightly with formic acid (e.g., 0.1%) to promote protonation for positive

ion mode analysis.

Instrumentation:

A mass spectrometer equipped with an electrospray ionization (ESI) source and tandem

mass spectrometry (MS/MS) capabilities (e.g., a quadrupole time-of-flight (Q-TOF) or an

ion trap instrument).

Data Acquisition:
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Full Scan MS: Infuse the sample solution into the ESI source and acquire a full scan mass

spectrum in positive ion mode to determine the m/z of the protonated molecular ion

([M+H]⁺).

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 296) as the precursor ion for collision-

induced dissociation (CID). Acquire the product ion spectrum by fragmenting the precursor

ion with a suitable collision energy to observe the characteristic fragment ions.

Visualization of the Identification Workflow
The logical process for the spectroscopic identification of a natural product like Puterine can be

visualized as a workflow.
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Sample Preparation

Spectroscopic Analysis
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Caption: Workflow for the isolation and spectroscopic identification of Puterine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1195736?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6579641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6579641/
https://www.benchchem.com/product/b1195736#spectroscopic-data-nmr-ms-for-puterine-identification
https://www.benchchem.com/product/b1195736#spectroscopic-data-nmr-ms-for-puterine-identification
https://www.benchchem.com/product/b1195736#spectroscopic-data-nmr-ms-for-puterine-identification
https://www.benchchem.com/product/b1195736#spectroscopic-data-nmr-ms-for-puterine-identification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1195736?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

